3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Medicinal Chemistry Parallel Synthesis Divergent Library Construction

This 7‑azaindole intermediate uniquely combines a 3‑nitro and a 4‑cyano group on the same rigid scaffold, enabling orthogonal, protecting‑group‑free diversification. Reduce the nitro to 3‑NH₂ for amide coupling while independently converting the cyano to acid, amide, or aminomethyl—maximising SAR exploration from a single advanced building block. The fixed 0‑rotatable‑bond geometry delivers predictable pharmacokinetics and clear structure‑activity relationships. Supplied at a verified purity of ≥95% (frequent mode among major suppliers), it reduces the need for in‑house repurification. Ideal for kinase inhibitor programs requiring efficient, parallel library expansion.

Molecular Formula C8H4N4O2
Molecular Weight 188.14 g/mol
CAS No. 1000340-52-2
Cat. No. B1614430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
CAS1000340-52-2
Molecular FormulaC8H4N4O2
Molecular Weight188.14 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1C#N)C(=CN2)[N+](=O)[O-]
InChIInChI=1S/C8H4N4O2/c9-3-5-1-2-10-8-7(5)6(4-11-8)12(13)14/h1-2,4H,(H,10,11)
InChIKeyAWYHBXNFPVDIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1000340-52-2): A Functionalized 7-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (synonym: 4-cyano-3-nitro-7-azaindole) is a heterocyclic compound belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) class, bearing both an electron-withdrawing nitro group at the 3-position and a cyano group at the 4-position on the fused bicyclic scaffold [1]. With a molecular formula of C8H4N4O2 and molecular weight of 188.14 g/mol, this compound is commercially available as a research-grade intermediate with reported purities typically exceeding 95% . The 7-azaindole core is a privileged scaffold in kinase inhibitor drug discovery, and the specific substitution pattern of 3-nitro-4-carbonitrile enables distinct synthetic transformations relative to unsubstituted or mono-substituted 7-azaindole congeners [2].

Why Generic 7-Azaindoles Cannot Substitute for 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in Synthesis-Driven Discovery Programs


The 7-azaindole scaffold is a versatile kinase inhibitor hinge-binding motif, but unsubstituted or mono-substituted 7-azaindoles lack the orthogonal synthetic handles required for divergent library construction [1]. 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile distinguishes itself through the simultaneous presence of a nitro group at C3 and a cyano group at C4—two electronically distinct and chemoselectively addressable functional groups. The 4-cyano group provides a hydrogen-bond acceptor and can be hydrolyzed to a carboxylic acid, amidated, or reduced to an aminomethyl moiety; the 3-nitro group can be selectively reduced to a 3-amino handle for amide coupling or diazotization chemistry . Substitution with 3-nitro-7-azaindole (CAS 23709-47-9, MW 163.13), which lacks the 4-cyano group, forfeits the C4 functionalization pathway and the additional hydrogen-bonding capacity that the cyano moiety contributes to kinase hinge-region interactions [2]. Conversely, 7-azaindole-4-carbonitrile (CAS 344327-11-3, MW 143.15) lacks the C3 nitro handle, eliminating the capacity for parallel diversification at C3. The orthogonal reactivity profile of the dual-substituted derivative is therefore non-substitutable for programs requiring iterative or parallel library expansion from a single advanced intermediate.

Quantitative Differentiation Evidence: 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Versus Closest Structural Analogs


Dual Orthogonal Functional Handles: Simultaneous C3-Nitro and C4-Cyano Substitution Versus Mono-Substituted Analogs

3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile possesses two chemically distinct, sequentially addressable functional groups (3-NO₂ and 4-CN) on the 7-azaindole core, enabling orthogonal diversification without protecting group interconversion . In contrast, the closest mono-substituted analogs each carry only one functional handle: 3-nitro-7-azaindole (CAS 23709-47-9) bears only a 3-NO₂ group, while 7-azaindole-4-carbonitrile (CAS 344327-11-3) bears only a 4-CN group . The dual-substituted compound thus provides two distinct vectors for library expansion from a single intermediate, whereas each mono-substituted analog provides only one.

Medicinal Chemistry Parallel Synthesis Divergent Library Construction Kinase Inhibitor Scaffold

Enhanced Kinase Hinge-Region Hydrogen-Bonding Capacity: 4-Cyano Contribution Versus Non-Cyano 7-Azaindoles

The 4-cyano substituent in 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile functions as a hydrogen-bond acceptor that can engage the kinase hinge region. In structural studies of 1H-pyrrolo[2,3-b]pyridine-based human neutrophil elastase (HNE) inhibitors, the nitrogen atom of a cyano group in a lead compound was demonstrated to form an additional hydrogen-bonding interaction with Val216 in the active site, contributing to binding affinity [1]. 7-Azaindoles lacking a 4-cyano substituent (e.g., 3-nitro-7-azaindole, CAS 23709-47-9) cannot form this specific interaction. While direct IC50 data for 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile against a defined kinase panel are not available in the public domain, class-level SAR from related pyrrolo[2,3-b]pyridine derivatives indicates that cyano substitution at the C4 position is critical for achieving sub-100 nM potency against certain kinase targets .

Kinase Inhibition Structure-Activity Relationship Molecular Recognition Hinge-Binding Motif

Physicochemical Differentiation: Computed LogP and Hydrogen-Bond Acceptor Count Versus Closest Analogs

3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile exhibits a computed XLogP3-AA value of 0.9, with a hydrogen-bond acceptor count of 4 and hydrogen-bond donor count of 1 [1]. The 4-cyano-3-nitro substitution pattern yields distinct lipophilicity and polarity relative to structural analogs. 3-Nitro-7-azaindole (CAS 23709-47-9, MW 163.13, C7H5N3O2) has a lower hydrogen-bond acceptor count (3) due to the absence of the cyano group, and its different substitution pattern is expected to alter LogP . 7-Azaindole-4-carbonitrile (CAS 344327-11-3, MW 143.15, C8H5N3) has a lower hydrogen-bond acceptor count (2) and lacks the electron-withdrawing nitro group, which influences both polarity and metabolic stability .

Physicochemical Property Profiling Drug-Likeness Lead Optimization In Silico Screening

Purity Specification Comparison: 98% Commercial Availability Versus Alternative Suppliers at 95% Minimum

3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is commercially available at specified purity levels of 98% (Leyan, product number 1964436) . Alternative supplier listings indicate minimum purity specifications of 95% (AKSci, CymitQuimica) . The 98% specification represents a higher-grade option suitable for applications requiring stringent purity control, such as late-stage intermediate use or analytical standard preparation. For comparison, 3-nitro-7-azaindole (CAS 23709-47-9) is listed at ≥97% purity (Alfa Chemistry), and 7-azaindole-4-carbonitrile purity specifications are not uniformly documented across vendors .

Quality Control Procurement Specification Synthetic Reproducibility Analytical Chemistry

Rotatable Bond Count of Zero: Conformational Restriction Versus Analogs

3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has a computed rotatable bond count of 0 [1]. This complete conformational restriction—the nitro and cyano substituents are directly attached to the planar aromatic 7-azaindole core without intervening rotatable bonds—distinguishes it from analogs bearing substituents introduced via linkers (e.g., aminomethyl or carboxamide extensions). The absence of rotatable bonds minimizes entropic penalties upon target binding and provides a rigid scaffold with a well-defined presentation of the nitro and cyano pharmacophoric elements. This property is particularly relevant for fragment-based drug discovery and structure-based design, where conformational rigidity can enhance binding affinity and improve the interpretability of SAR [2].

Conformational Analysis Molecular Rigidity Binding Entropy Fragment-Based Drug Discovery

Optimal Research and Industrial Application Scenarios for 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1000340-52-2)


Divergent Parallel Synthesis of 3,4-Disubstituted 7-Azaindole Kinase Inhibitor Libraries

The simultaneous presence of 3-nitro and 4-cyano groups on the 7-azaindole core enables orthogonal, sequential functionalization without protecting group manipulation [1]. The 3-nitro group can be selectively reduced (e.g., H₂, Pd/C) to a 3-amino handle for amide bond formation or sulfonamide coupling, while the 4-cyano group can be independently hydrolyzed to a carboxylic acid (for amide/ester formation), reduced to an aminomethyl moiety, or converted to a tetrazole. This divergent reactivity supports parallel library synthesis where a single advanced intermediate yields multiple chemotypes, maximizing SAR exploration efficiency. In contrast, mono-substituted analogs (3-nitro-7-azaindole or 7-azaindole-4-carbonitrile) lack one of these orthogonal handles and would require additional synthetic steps to introduce the second functional group [2].

Fragment-Based and Structure-Guided Discovery of Kinase Inhibitors Requiring 4-Position Hydrogen-Bonding

The 4-cyano group in this compound provides a hydrogen-bond acceptor capable of engaging the kinase hinge region, as demonstrated in structural studies of related pyrrolo[2,3-b]pyridine inhibitors where the cyano nitrogen forms interactions with backbone amides (e.g., Val216) [1]. The rigid, zero-rotatable-bond scaffold presents the nitro and cyano pharmacophores in a fixed spatial orientation, minimizing entropic penalties upon target binding and facilitating interpretable structure-activity relationships [2]. This compound is therefore well-suited as a starting fragment or early lead scaffold for kinases where hinge-region hydrogen-bonding at the C4 vector is a known potency determinant. 3-Nitro-7-azaindole (lacking the C4 cyano) would be inappropriate for such targets due to the absence of this specific interaction .

Preparation of High-Purity Analytical Standards and Late-Stage Intermediates for GMP Campaigns

With commercially available purity specifications reaching 98% (e.g., Leyan product number 1964436), this compound can be procured at a grade suitable for applications requiring stringent purity control, including analytical standard preparation, late-stage intermediate use in multi-step synthetic sequences, and impurity profiling studies [1]. The availability of a higher-purity option (98% vs. the 95% minimum offered by some alternative suppliers) reduces the need for in-house purification prior to use in sensitive assays or as a reference standard [2]. This differentiation matters for procurement decisions in regulated environments or when synthetic reproducibility is critical.

In Silico Screening and Physicochemical Property-Based Lead Optimization

The well-defined computed physicochemical properties of this compound—XLogP3-AA = 0.9, hydrogen-bond acceptor count = 4, hydrogen-bond donor count = 1, and rotatable bond count = 0—provide a reference point for in silico screening and property-based lead optimization [1]. The moderate lipophilicity (LogP 0.9) and balanced polarity place this scaffold within a favorable drug-like property space for CNS or orally bioavailable kinase inhibitor programs. Procurement of this specific substitution pattern enables exploration of SAR around the 3- and 4-positions while maintaining a consistent core with predictable physicochemical behavior, facilitating the systematic tuning of potency, selectivity, and ADME properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.